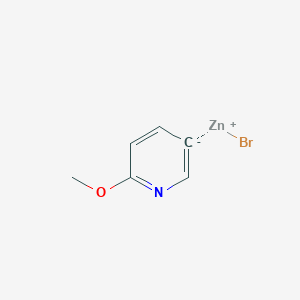

(6-Methoxypyridin-3-yl)zinc bromide

Description

Contextualization of Organozinc Reagents in Synthetic Organic Chemistry

Organozinc compounds, which feature a carbon-zinc bond, were among the first organometallic reagents to be synthesized, with Edward Frankland's preparation of diethylzinc (B1219324) in 1848 marking a significant milestone. wikipedia.org These reagents are generally less reactive than their organomagnesium (Grignard) and organolithium counterparts, a characteristic that imparts them with greater functional group tolerance and selectivity. wikipedia.orgresearchgate.net This moderated reactivity prevents unwanted side reactions with many functional groups like esters, nitriles, and ketones, which are often incompatible with more reactive organometallics. sigmaaldrich.comsigmaaldrich.com

The utility of organozinc reagents, such as those of the RZnX type (where R is an organic substituent and X is a halide), spans a wide range of carbon-carbon bond-forming reactions. sigmaaldrich.com Their application has seen a resurgence in recent decades, solidifying their role as indispensable tools in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other complex organic molecules. acs.org

Significance of Functionalized Pyridine (B92270) Derivatives in Modern Chemical Synthesis

The pyridine ring is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comsciencepublishinggroup.com Its presence in essential biomolecules like vitamins (e.g., vitamin B6) and coenzymes underscores its biological importance. lifechemicals.com In medicinal chemistry, the pyridine scaffold is a key component in numerous FDA-approved drugs, where it can influence the compound's pharmacokinetic and pharmacodynamic properties. lifechemicals.comresearchgate.net

Functionalized pyridines, which bear various substituents on the pyridine ring, serve as versatile building blocks in organic synthesis. lifechemicals.comacs.org The nature and position of these functional groups can be strategically chosen to modulate the electronic properties and reactivity of the molecule, enabling the construction of complex, highly substituted target structures. The methoxy (B1213986) group in (6-Methoxypyridin-3-yl)zinc bromide, for example, acts as an electron-donating group, influencing the reactivity of the pyridine ring.

Overview of Key Carbon-Carbon Bond Forming Reactions Utilizing Organozinc Reagents

Organozinc reagents are most prominently used as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. sigmaaldrich.comresearchgate.net

Key reactions include:

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.orgwikipedia.org The Negishi coupling is highly versatile, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other types of carbon-carbon bonds, making it a staple in total synthesis. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: While this reaction primarily uses organoboron compounds, organozinc reagents can be seen as complementary. Both are used to couple with organic halides, but their reactivity profiles and tolerance to other functional groups can differ, offering chemists alternative strategies. researchgate.netyoutube.com

Other Reactions: Organozinc reagents also participate in other important transformations like the Reformatsky reaction, which forms β-hydroxyesters, and the Simmons-Smith reaction for cyclopropanation. wikipedia.orgslideshare.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);6-methoxy-3H-pyridin-3-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOGPLPHFGDYCB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxypyridin 3 Yl Zinc Bromide and Analogs

Direct Oxidative Insertion of Zinc into Halogenated Pyridine (B92270) Precursors

The direct reaction of an organic halide with metallic zinc to form an organozinc compound is a fundamental transformation. For the synthesis of (6-Methoxypyridin-3-yl)zinc bromide, the precursor is 5-bromo-2-methoxypyridine (B44785). The efficiency of this oxidative insertion is highly dependent on the reactivity of the zinc metal and the presence of certain additives.

Strategies Employing Activated Zinc Species (e.g., Rieke Zinc)

Standard commercial zinc powder often exhibits low reactivity due to surface passivation. To overcome this, highly activated zinc, such as Rieke zinc, is frequently employed. nih.govriekemetals.com Rieke zinc is prepared by the reduction of a zinc salt, like zinc chloride, with a potent reducing agent such as lithium naphthalenide or sodium metal. nih.gov This process generates a highly porous and reactive form of zinc metal that readily undergoes oxidative addition to a variety of organic halides, including those that are typically unreactive with commercial zinc dust. nih.govriekemetals.comnih.gov

The use of Rieke zinc allows for the direct insertion into the carbon-bromine bond of 5-bromo-2-methoxypyridine under milder conditions than would otherwise be possible. nih.govriekemetals.com This method is particularly advantageous as it often tolerates a wider range of functional groups within the substrate molecule. sigmaaldrich.com

Influence of Lithium Chloride and Other Additives on Insertion Efficiency and Functional Group Tolerance

The addition of lithium chloride (LiCl) has been shown to be crucial for the efficient formation of soluble organozinc reagents from the direct insertion of zinc into organohalides. nih.govacs.orgacs.org While several hypotheses for the role of LiCl have been proposed, evidence suggests that its primary function is to solubilize the organozinc species from the metal surface after oxidative addition occurs. nih.govacs.orgacs.orgresearchgate.net This prevents the newly formed organozinc compound from passivating the zinc surface, thereby allowing the reaction to proceed. acs.org

Fluorescence microscopy studies have provided visual evidence for the formation of organozinc intermediates on the surface of the zinc metal. nih.govacs.org These studies have shown that in the absence of LiCl, these intermediates can persist on the surface, hindering further reaction. acs.orgnih.gov The addition of LiCl facilitates the removal of these intermediates, regenerating the reactive metal surface. acs.orgnih.gov The combination of both lithium and chloride ions appears to be necessary for this solubilization effect. acs.org

Other additives, such as trimethylsilyl (B98337) chloride (TMSCl), can also be used to activate the zinc metal, primarily by removing passivating oxide layers from the surface. nih.gov

Transmetalation Routes from Organomagnesium or Organolithium Intermediates

An alternative and widely used method for the preparation of organozinc reagents is through transmetalation. This involves the reaction of a more reactive organometallic species, such as an organomagnesium (Grignard) or organolithium compound, with a zinc halide salt.

Generation via Halogen-Magnesium Exchange Followed by Transmetalation to Zinc

A common route to this compound involves a two-step process. First, an organomagnesium reagent, (6-Methoxypyridin-3-yl)magnesium bromide, is generated. This is typically achieved through a halogen-magnesium exchange reaction between 5-bromo-2-methoxypyridine and a Grignard reagent like isopropylmagnesium chloride, often in the presence of LiCl to enhance solubility and reactivity.

Once the Grignard reagent is formed, it is then transmetalated by the addition of a zinc halide, most commonly zinc chloride (ZnCl₂). This exchange of the metal from magnesium to zinc yields the desired this compound. This method is often favored due to the ready availability of the starting materials and the generally high yields of the transmetalation step.

Optimization of Reaction Conditions for High-Yield Transmetalation

The success of the transmetalation route hinges on carefully controlled reaction conditions to maximize the yield and purity of the organozinc product. Key factors to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The selection of the palladium catalyst and the associated phosphine (B1218219) ligands is critical for achieving high yields and minimizing side reactions in subsequent cross-coupling applications. bucknell.edu For instance, bulky, electron-rich phosphine ligands have been shown to inhibit undesirable side pathways in Negishi cross-coupling reactions involving organozinc reagents. bucknell.edunih.gov Toluene (B28343) is sometimes used as a co-solvent to improve yields and selectivities in certain cases. nih.gov

The Negishi cross-coupling reaction, which utilizes organozinc reagents, is a powerful tool for forming carbon-carbon bonds. wikipedia.org The reaction conditions for these couplings are continuously being optimized to broaden their scope and efficiency. bucknell.eduresearchgate.net

Regioselective Functionalization of Methoxy-Substituted Pyridines as Precursors to Bromide

The synthesis of this compound is contingent on the availability of its precursor, 5-bromo-2-methoxypyridine. The regioselective bromination of 2-methoxypyridine (B126380) is therefore a critical preceding step. The methoxy (B1213986) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. In the case of 2-methoxypyridine, the positions ortho (C3) and para (C5) to the methoxy group are activated.

Direct bromination of 2-methoxypyridine with elemental bromine can lead to a mixture of products. chegg.com To achieve high regioselectivity for the desired 5-bromo isomer, specific brominating agents and reaction conditions are employed. Methods utilizing reagents like N-bromosuccinimide (NBS) or other sources of electrophilic bromine, in conjunction with controlled temperature and solvent choice, can favor the formation of 5-bromo-2-methoxypyridine.

Alternatively, regioselective functionalization can be achieved through directed metalation. The use of strong bases can selectively deprotonate the pyridine ring at a specific position, which can then be quenched with a bromine source. The regioselectivity of these reactions can often be controlled by the choice of the base and the presence of directing groups on the pyridine ring. uni-muenchen.de

Another approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring to electrophilic attack, and its subsequent removal provides the substituted pyridine. researchgate.net Mild and regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. nih.gov

Synthetic Routes to this compound and its Precursors

The synthesis of this compound, a valuable reagent in cross-coupling reactions, hinges on the efficient and regioselective preparation of its precursor, 3-bromo-6-methoxypyridine. This article delves into the synthetic methodologies for obtaining this key intermediate, with a particular focus on controlling the site of halogenation through directed metalation and an evaluation of various bromination techniques for 6-methoxypyridine derivatives.

1 Directed Metalation Approaches for Halogenation Site Control

Directed ortho-metalation (DoM) is a powerful strategy in organic synthesis that allows for the regioselective functionalization of aromatic rings. nih.govchemicalbook.com This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. nih.govchemicalbook.com The methoxy group (-OCH3) is a known DMG, capable of directing lithiation to the neighboring carbon atoms. nih.govchemicalbook.com

In the context of 6-methoxypyridine, the methoxy group can direct lithiation to the C-5 position. However, achieving selective functionalization at the C-3 position often requires a more nuanced approach, such as the use of specific lithiating agents or a multi-step strategy involving blocking groups.

One effective method involves the directed lithiation of a pre-functionalized pyridine. For instance, the lithiation of 2-substituted pyridines often proceeds at the 3-position. While direct lithiation of 6-methoxypyridine might favor the 5-position due to the directing effect of the methoxy group, the presence of another substituent can alter this regioselectivity.

A key strategy to achieve 3-substitution is through a halogen-metal exchange reaction on a di-halogenated pyridine. For example, starting with a di-brominated pyridine allows for selective metalation at one of the bromine-bearing carbons, which can then be quenched with an electrophile.

Table 1: Directed Metalation of Pyridine Derivatives

| Starting Material | Reagent | Position of Metalation | Subsequent Reaction | Product | Reference |

| 2,6-dibromo-3-aminopyridine | Sodium methoxide | C-2 | Nucleophilic aromatic substitution | 6-bromo-2-methoxy-3-aminopyridine | nih.gov |

This table illustrates a nucleophilic aromatic substitution rather than a direct metalation for functionalization. The synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine demonstrates the feasibility of selectively substituting one bromine atom in the presence of another, a principle that can be applied to control regiochemistry. nih.gov

2 Evaluation of Bromination Techniques for 6-Methoxypyridine Derivatives

The direct bromination of 6-methoxypyridine presents a challenge in achieving regioselectivity, as the electronic effects of the methoxy group and the nitrogen atom in the pyridine ring can lead to a mixture of products. Therefore, an evaluation of different bromination methods is crucial for the efficient synthesis of the desired 3-bromo-6-methoxypyridine precursor.

Common brominating agents include molecular bromine (Br2) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can significantly influence the outcome of the bromination.

In a study on the functionalization of 2-methoxy-6-methylpyridine, selective bromination was achieved at the 5-position. This suggests that direct bromination of 6-methoxypyridine itself might not favor the 3-position.

An alternative approach involves the bromination of a pre-functionalized pyridine derivative where the desired regiochemistry is already established or where other positions are blocked. For instance, the synthesis of 3-bromo-5-methoxypyridine (B189597) has been achieved from 3,5-dibromopyridine (B18299) by reaction with sodium methoxide. chemicalbook.com This highlights a strategy where a di-halogenated precursor is used to install the methoxy group, followed by further functionalization.

A patent describes the preparation of 2-bromo-3-methoxypyridine (B21398) starting from 3-hydroxypyridine (B118123). google.comprepchem.com This multi-step synthesis involves the initial bromination of 3-hydroxypyridine to give 2-bromo-3-hydroxypyridine, followed by methylation of the hydroxyl group. This indirect route underscores the difficulties associated with the direct and selective bromination of methoxypyridines.

Table 2: Bromination of Pyridine Derivatives

| Starting Material | Brominating Agent | Product | Comments | Reference |

| 3,5-Dibromopyridine | Sodium Methoxide | 3-Bromo-5-methoxypyridine | Nucleophilic substitution of one bromine | chemicalbook.com |

| 3-Hydroxypyridine | Bromine | 2-Bromo-3-hydroxypyridine | Initial bromination step | google.comprepchem.com |

The synthesis of this compound itself is typically achieved through the reaction of 3-bromo-6-methoxypyridine with an activated form of zinc, such as Rieke® Zinc, or by transmetalation from the corresponding organolithium or Grignard reagent. The resulting organozinc reagent is a versatile intermediate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Reactivity and Mechanistic Investigations of 6 Methoxypyridin 3 Yl Zinc Bromide in Cross Coupling Reactions

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a cornerstone of carbon-carbon bond formation, uniting organozinc compounds with organic halides or triflates, typically under palladium catalysis. wikipedia.org The (6-Methoxypyridin-3-yl)zinc bromide reagent, which possesses a C(sp²)-Zn bond, is a valuable building block in this context, enabling the introduction of the 6-methoxypyridin-3-yl moiety into a wide array of organic structures.

Elucidation of the Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. wikipedia.orgnih.gov

Oxidative Addition : The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex (Pd(0)Lₙ). This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex (Ar-Pd(II)-X), where the palladium center has been oxidized from the 0 to the +2 state. wikipedia.org The rate of this step is typically dependent on the nature of the halide, following the general trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation : The subsequent step is transmetalation, which is often the rate-limiting step in the cycle. wikipedia.org The organozinc reagent, this compound, transfers its organic group to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate ([Ar-Pd(II)-R'], where R' is the 6-methoxypyridin-3-yl group) and a zinc salt (ZnXBr). For the reaction to proceed, the diorganopalladium intermediate must adopt a cis configuration. wikipedia.org

Reductive Elimination : The final step is reductive elimination, where the two organic groups (Ar and R') are coupled to form the final product (Ar-R'). This process reduces the palladium center back to its Pd(0) state, which is then ready to re-enter the catalytic cycle. wikipedia.orgnih.gov

This catalytic cycle highlights the efficiency of palladium in mediating the formation of C-C bonds with high functional group tolerance, a key advantage of the Negishi reaction. wikipedia.orgnih.gov

Ligand Design and Its Impact on Reaction Efficiency and Selectivity

The choice of ligand (L) coordinated to the palladium center is crucial for the success of the Negishi coupling, influencing catalyst stability, reactivity, and selectivity. Phosphine (B1218219) ligands are commonly employed, with their steric and electronic properties directly affecting each step of the catalytic cycle. wikipedia.orgmdpi.com

Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos, CPhos), have been shown to be highly effective in promoting Negishi couplings, particularly for challenging substrates. mdpi.com These ligands can accelerate the rate of reductive elimination relative to competing side reactions like β-hydride elimination, which is especially important when coupling partners contain alkyl groups. mdpi.com For instance, in the coupling of secondary alkylzinc halides with aryl bromides, the ligand CPhos was found to provide superior yields and selectivity for the desired branched product compared to other biarylphosphine ligands like SPhos and XPhos. mdpi.com

While specific data for this compound is limited, the general principles of ligand effects can be illustrated by examining related systems. The table below shows the impact of different ligands on the Negishi coupling of isopropylzinc bromide with 2-bromobenzonitrile (B47965), demonstrating the critical role of the ligand in achieving high product yield and selectivity.

| Ligand | Product Yield (%) | Branched:Linear Product Ratio |

|---|---|---|

| SPhos (L1) | 65 | 20:1 |

| RuPhos (L2) | 58 | 15:1 |

| XPhos (L3) | 72 | 25:1 |

| CPhos (L6) | 94 | >50:1 |

This table is illustrative and based on data for the coupling of isopropylzinc bromide with 2-bromobenzonitrile as reported in literature. mdpi.com Specific performance with this compound may vary.

Role of Solvents and Additives in Reaction Kinetics and Yields

The reaction environment, dictated by the choice of solvent and the presence of additives, significantly influences the outcome of Negishi couplings. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to solvate the organozinc reagent and the palladium complexes. mdpi.comresearchgate.net In some cases, the use of co-solvents like toluene (B28343) can lead to higher yields and selectivities, particularly with electron-deficient aryl bromides. mdpi.com

Additives can play a crucial role in enhancing the reactivity of organozinc reagents. Organozinc halides can exist as aggregates in solution, which can diminish their nucleophilicity. nih.gov The addition of lithium salts, such as lithium chloride (LiCl), is a common strategy to break up these aggregates. researchgate.net This generates more reactive monomeric zincate species, which facilitates a more efficient transmetalation step. researchgate.netnih.gov Similarly, zinc bromide (ZnBr₂) itself can act as a beneficial Lewis acid additive in certain cross-coupling reactions, mediating the reaction and improving yields. rsc.orgnih.gov For instance, the direct synthesis of 3-pyridylzinc bromide from 3-bromopyridine (B30812) showed a dramatic improvement in yield upon the addition of LiCl. researchgate.net

| Reagent | Additive | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 3-Bromopyridine + Active Zinc | None | Low | THF, reflux |

| 3-Bromopyridine + Active Zinc | 10-20 mol% LiCl | High | THF, reflux |

This table illustrates the effect of LiCl on the formation of a related heteroaryl zinc reagent, 3-pyridylzinc bromide. researchgate.net This highlights the general principle of using salt additives to improve the formation and reactivity of organozinc compounds.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for Negishi reactions, nickel has emerged as a powerful and cost-effective alternative. wikipedia.org Nickel catalysts can perform similar transformations but often exhibit different reactivity and can operate via distinct mechanistic pathways. wikipedia.orgrsc.org

Comparative Mechanistic Pathways with Palladium Catalysis

Palladium-catalyzed cross-couplings predominantly cycle through Pd(0) and Pd(II) oxidation states. rsc.org In contrast, nickel catalysis is more complex due to the metal's ability to access a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). wikipedia.orgresearchgate.net This versatility allows for mechanistic pathways that are unavailable to palladium, such as those involving single-electron transfer (SET) and radical intermediates. rsc.org

For example, a proposed mechanism for some nickel-catalyzed Negishi reactions involves a radical chain pathway. rsc.org This can begin with a Ni(I) species abstracting a halogen atom from the organic halide to generate an aryl radical and a Ni(II) complex. This radical can then combine with a Ni(0) species or react in subsequent steps. In other systems, the oxidative addition of an alkyl electrophile to a Ni(0) center can occur via an inner-sphere electron-transfer pathway. researchgate.net

Key differences in reactivity between nickel and palladium include:

Oxidative Addition : Nickel's lower electronegativity can facilitate the oxidative addition step compared to palladium. nih.gov

β-Hydride Elimination : The energy required for β-hydride elimination is often higher for nickel-alkyl complexes than for their palladium counterparts, which can be advantageous when using alkyl electrophiles. nih.gov

Reductive Elimination : Reductive elimination from nickel centers can sometimes be slower or require different conditions compared to palladium. rsc.org

These differences mean that nickel and palladium can be complementary, with nickel catalysts sometimes succeeding where palladium catalysts fail, particularly for coupling unactivated alkyl halides or aryl chlorides. nih.govacs.org

Applications in Cross-Electrophile Coupling with Various Substrates

A significant advancement in nickel catalysis is the development of cross-electrophile coupling (XEC). This type of reaction couples two different electrophiles (e.g., an aryl halide and an alkyl halide) in the presence of a stoichiometric reductant, typically a metal like zinc or manganese. This approach is highly valuable as it bypasses the need to pre-form a discrete organometallic reagent like this compound, instead generating the nucleophilic species in situ.

In a typical Ni-catalyzed XEC, the catalytic cycle might involve the reduction of a Ni(II) precursor to a Ni(0) species by the metallic reductant. This Ni(0) then reacts with one electrophile (e.g., an aryl bromide) via oxidative addition. The resulting Ni(II) complex can then undergo further reduction and reaction with the second electrophile, often through radical pathways, to ultimately form the C-C bond and regenerate the active nickel catalyst.

This methodology has been successfully applied to a wide range of substrates, including the coupling of aryl chlorides with alkyl bromides and the synthesis of 2-alkylated pyridines from 2-chloropyridines. [6, 31 from previous search] The functional group tolerance is often high, and the reactions can be performed under relatively mild conditions. While no specific examples detail the use of the (6-Methoxypyridin-3-yl) moiety in a cross-electrophile coupling starting from two electrophiles, the general success with pyridine-based substrates suggests its potential applicability in this modern synthetic strategy.

Copper(I)-Catalyzed Cross-Coupling Reactions

While palladium and nickel catalysts are frequently employed in cross-coupling reactions involving organozinc reagents, copper(I) catalysts have emerged as a cost-effective and efficient alternative for specific transformations. The unique reactivity of copper allows for novel reaction pathways and can provide complementary results to those obtained with other transition metals.

The formation of new carbon-carbon bonds through the reaction of organozinc halides with various organic electrophiles is a cornerstone of modern synthetic chemistry. Copper(I) complexes have been extensively investigated as catalysts for these transformations, offering a milder and often more selective alternative to traditional palladium or nickel systems.

The general mechanism for copper-catalyzed cross-coupling reactions with organozinc reagents is believed to involve a transmetalation step, where the organic group from the zinc reagent is transferred to the copper(I) catalyst. This generates a higher-order cuprate-like species or a simple organocopper(I) intermediate. This intermediate then reacts with the electrophilic coupling partner in a step that can proceed through various pathways, including oxidative addition/reductive elimination, or other non-traditional mechanisms.

Research has shown that the choice of copper salt and ligands can significantly influence the reaction's efficiency and outcome. For instance, the use of copper(I) cyanide (CuCN) in conjunction with lithium salts, such as lithium bromide (LiBr), has been found to be effective in promoting the coupling of organozinc reagents. nih.gov The formation of a soluble copper/zinc reagent, often formulated as RCu(CN)ZnX, is proposed as a key reactive species in these transformations. nih.gov The exact nature of this species is not always well-characterized but is crucial for the subsequent C-C bond formation. nih.gov

Mechanistic studies, supported by computational analysis, have shed light on the intricacies of these copper-catalyzed reactions. For example, in the coupling of alkynes, copper(II) alkynyl species have been proposed as key intermediates. chemrxiv.org These can undergo transformations such as Glaser coupling or react with nucleophiles to form the desired cross-coupled products. chemrxiv.orgresearchgate.net The involvement of copper(III) species in some C-S cross-coupling reactions has also been established, highlighting the diverse oxidation states accessible to copper in catalytic cycles. researchgate.net

The table below summarizes various copper catalyst systems and their applications in C-C bond formation, illustrating the versatility of copper catalysis.

| Catalyst System | Reactants | Product Type | Key Features & Findings |

| CuCN·2LiBr | Organozinc reagents and 1-haloalkynes | Internal alkynes | Effective for the synthesis of internal alkynes; the inclusion of LiBr improves yields. nih.gov |

| Cu(I) with TMEDA | Enones, alkyl halides, zinc powder | 1,4-adducts | Catalytic amounts of Cu(I) in the presence of TMEDA facilitate conjugate additions. organic-chemistry.org |

| XantphosCuCl | Arylboronic esters and aryl iodides | Biaryls | Demonstrates the utility of specific phosphine ligands in promoting copper-catalyzed cross-coupling. rsc.org |

| Cu(I) with N-donor ligands | 2-Iodoaryl propynes and azides | Ring-fused tricyclic triazoles | Couples azide-alkyne cycloaddition with cross-coupling. researchgate.net |

The success of copper-mediated cross-coupling reactions involving organozinc halides, such as this compound, is highly dependent on the nature of the coupling partners. While these methods offer a broad scope, certain limitations and substrate dependencies exist.

In the context of C(sp²)-C(sp²) coupling, copper catalysts have shown efficacy in the reaction of aryl organozinc reagents with aryl halides. However, the reactivity of the aryl halide is a critical factor. Electron-deficient aryl bromides and heteroaryl bromides are often suitable substrates. rsc.org For instance, various 2-substituted bromo pyridine (B92270) derivatives undergo successful cross-coupling. rsc.org Conversely, 3-bromo and 4-bromopyridines have been reported as unsuitable substrates under certain copper-catalyzed conditions. rsc.org This highlights a limitation based on the electronic properties and substitution pattern of the electrophile.

The scope of C(sp³)-C(sp³) bond formation has also been explored. Reductive coupling of tertiary amides with organozinc reagents prepared in situ from alkyl halides has been demonstrated, showcasing excellent chemoselectivity and functional group tolerance. nih.gov This methodology is particularly valuable for late-stage functionalization in medicinal chemistry. nih.gov

The table below provides an overview of the substrate scope and limitations observed in various copper-catalyzed cross-coupling reactions.

| Reaction Type | Successful Substrates | Unsuccessful or Limited Substrates | Key Observations |

| Coupling with Aryl Bromides | 2-Substituted bromo pyridines, electron-deficient aryl bromides | 3-Bromopyridines, 4-bromopyridines | The electronic nature and substitution pattern of the aryl bromide are crucial for reactivity. rsc.org |

| Coupling with 1-Haloalkynes | Various alkyl organozinc reagents | Certain reaction conditions can lead to homocoupling of the alkyne. | The presence of additives like LiBr can suppress side reactions and improve yields. nih.gov |

| Reductive Coupling of Amides | A diverse set of functionalized alkyl groups from organozinc reagents | Scope with respect to the amide component can vary. | The method shows high functional group tolerance, making it suitable for complex molecules. nih.gov |

| Conjugate Addition to Enones | A broad range of functionalized secondary alkyl halides | --- | The reaction proceeds without rearrangement of the alkyl group. organic-chemistry.org |

Reactivity and Applications in Cross Coupling Reactions

Role as a Nucleophilic Partner in Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, (6-Methoxypyridin-3-yl)zinc bromide serves as the nucleophilic component. The catalytic cycle of a Negishi coupling, for example, generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl or vinyl halide), forming a Pd(II) complex.

Transmetalation: The organozinc reagent transfers its organic group (the 6-methoxypyridin-3-yl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The functional group tolerance of the organozinc reagent is a major advantage in these reactions, allowing for the coupling of complex and highly functionalized substrates. wikipedia.org

Application in Negishi Coupling

The Negishi coupling is a primary application for this compound, enabling the synthesis of biaryl and heteroaryl compounds. wikipedia.orgresearchgate.net This reagent can be coupled with a wide variety of aryl and heteroaryl halides or triflates.

Example of Negishi Coupling:

| Reagents | Catalyst System | Product | Yield | Reference |

| This compound + Aryl Bromide | Pd(OAc)₂ / CPhos | 3-Aryl-6-methoxypyridine | High | nih.gov |

| 2-Pyridylzinc bromide + Aryl Chloride | Pd₂(dba)₃ / X-Phos | 2-Arylpyridine | High | researchgate.net |

Frontiers and Future Research Trajectories for 6 Methoxypyridin 3 Yl Zinc Bromide Chemistry

Chemo- and Regioselectivity in the Synthesis of Highly Functionalized Molecules

The inherent challenge in synthesizing complex, polyfunctional molecules lies in achieving high levels of chemo- and regioselectivity. Organozinc reagents like (6-Methoxypyridin-3-yl)zinc bromide offer a significant advantage due to their moderate reactivity, which often translates to higher chemoselectivity compared to more reactive organometallics like organolithium or Grignard reagents. dokumen.pub Future research will likely focus on exploiting this characteristic in increasingly complex settings.

A key area of exploration will be the development of novel reaction conditions and catalyst systems that can precisely control the regioselectivity of coupling reactions involving the pyridyl ring of this compound. For instance, in reactions with electrophiles possessing multiple reaction sites, directing the zinc reagent to the desired position is paramount. This can be influenced by a variety of factors including the choice of catalyst, ligands, solvent, and additives.

Future investigations will likely involve a systematic study of these parameters to build a predictive understanding of how to achieve a specific regioisomeric product. This could involve, for example, the synthesis of a library of derivatives where the methoxy (B1213986) group is replaced with other directing groups to modulate the electronic and steric properties of the pyridine (B92270) ring, thereby influencing the regiochemical outcome of subsequent cross-coupling reactions. The development of catalyst-free, one-pot methods for the chemo- and regioselective synthesis of functionalized heterocycles represents a significant goal in this area. mdpi.com

Innovations in Catalytic System Design for Enhanced Efficiency and Sustainability

Development of Earth-Abundant Metal Catalysts for Organozinc Couplings

Traditionally, palladium and nickel have been the catalysts of choice for many cross-coupling reactions. dokumen.pub However, their cost and relative scarcity have driven the search for more sustainable alternatives. Iron, cobalt, and copper, being significantly more abundant and less toxic, are attractive replacements. dokumen.pubbeilstein-journals.org

The development of iron- and cobalt-based catalytic systems for Negishi couplings is a burgeoning field. dokumen.pub While significant progress has been made, challenges remain in achieving the same level of efficiency and broad substrate scope as their precious metal counterparts. Future research will undoubtedly focus on designing new catalyst architectures based on these earth-abundant metals that are specifically tailored for the coupling of pyridylzinc reagents like this compound. This will involve the synthesis and screening of new ligand scaffolds and the optimization of reaction conditions to maximize catalytic activity and longevity.

It is important to note, however, that a holistic life-cycle assessment is necessary to truly gauge the "greenness" of these alternatives. The environmental impact of the entire process, including solvent usage, must be considered, as the choice of metal catalyst alone may not be the most significant factor. nih.govchemrxiv.org

Exploration of Novel Ligands to Control Reactivity and Selectivity

Future research will focus on the design and synthesis of novel ligands that can impart greater control over these elementary steps. This includes the development of more sterically demanding or electronically tuned ligands to enhance regioselectivity, as well as chiral ligands for asymmetric transformations. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, and the design of new NHC structures tailored for specific applications with pyridylzinc reagents is a promising avenue. nih.gov The use of specific ligands like SPhos has been shown to be critical for the successful coupling of some organozinc reagents. nih.gov

| Ligand Type | Potential Advantage for this compound Couplings |

| Bulky Phosphines | Enhanced stability of the catalytic species, promoting higher turnover numbers. |

| N-Heterocyclic Carbenes (NHCs) | Stronger metal-ligand bond leading to robust catalysts, potential for unique selectivity. nih.gov |

| Chiral Ligands | Enantioselective C-C bond formation, leading to chiral pyridine-containing molecules. |

| Pincer Ligands | High thermal stability and resistance to decomposition, suitable for challenging transformations. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. researchgate.net For reactions involving organozinc reagents, which can be unstable, in-line generation and immediate consumption in a flow reactor can be particularly beneficial. uclm.es

Future efforts will likely focus on developing robust and integrated flow chemistry platforms for the synthesis and subsequent reaction of this compound. This would involve the optimization of conditions for the formation of the organozinc reagent in a packed-bed reactor containing activated zinc, followed by its direct introduction into a second reactor for the cross-coupling reaction. uclm.es The integration of in-line analytical techniques, such as IR or UV-Vis spectroscopy, would allow for real-time monitoring and optimization of the reaction. beilstein-journals.org

Automated synthesis platforms can be used to rapidly screen a wide range of reaction parameters, such as catalysts, ligands, solvents, and temperatures, to identify optimal conditions for the coupling of this compound with various electrophiles. uclm.es This high-throughput approach can significantly accelerate the discovery of new and efficient synthetic methodologies.

Computational Chemistry and Machine Learning in Reaction Prediction and Optimization

Computational chemistry and machine learning are rapidly becoming indispensable tools in modern chemical research. rjptonline.org These approaches can provide valuable insights into reaction mechanisms and help to predict the outcome of reactions, thereby reducing the need for extensive experimental screening. nih.govnih.gov

For the chemistry of this compound, density functional theory (DFT) calculations can be used to elucidate the structure of the organozinc reagent and its aggregates in solution, as well as to model the transition states of the key steps in the catalytic cycle. researchgate.net This can provide a deeper understanding of the factors that govern reactivity and selectivity.

Machine learning algorithms can be trained on large datasets of reaction outcomes to develop predictive models. mit.eduarxiv.org These models could then be used to predict the yield and selectivity of a coupling reaction involving this compound under a given set of conditions. This would allow chemists to identify promising reaction conditions in silico before heading to the lab, saving time and resources.

Expanding the Scope of Cross-Coupling Partners and Reaction Types

While the Negishi cross-coupling of this compound with aryl and heteroaryl halides is well-established, there is significant scope for expanding the range of compatible cross-coupling partners and exploring new reaction types.

Future research will likely target the development of methods for coupling this compound with a broader array of electrophiles. This could include less reactive partners like alkyl halides, as well as more unconventional electrophiles such as carboxylic acid derivatives, ethers, and even C-H bonds through directed activation. The development of cobalt-catalyzed methods for the coupling of organozinc reagents with alkenyl acetates is an example of expanding the scope to new electrophile classes. researchgate.net

Q & A

Q. Comparison :

- vs. (3-Trifluoromethylphenyl)zinc bromide : The CF₃ group is electron-withdrawing, making the zinc reagent less nucleophilic but more stable toward oxidation .

- vs. (3-Fluoro-2-methoxyphenyl)zinc bromide : Fluorine’s electronegativity further polarizes the C–Zn bond, accelerating coupling rates .

What methodologies are recommended for characterizing the structure and purity of this compound, especially in solution-phase studies?

Answer:

Key techniques :

- ¹H/¹³C NMR : Confirm the presence of the methoxypyridine moiety (e.g., δ ~3.9 ppm for OCH₃) and absence of residual Grignard species .

- X-ray crystallography : Resolve coordination geometry (tetrahedral Zn center) and ligand arrangement .

- Elemental analysis : Verify Zn and Br content (±0.3% deviation expected) .

- ICP-MS : Quantify trace metal impurities (e.g., Mg, Pd) affecting catalytic efficiency .

Purity assessment : Titration with iodine or GC-MS analysis of quenched aliquots detects unreacted starting materials .

How can researchers optimize cross-coupling reactions using this compound when encountering low yields or side product formation?

Answer:

Troubleshooting strategies :

| Issue | Potential Cause | Solution |

|---|---|---|

| Low yield | Moisture contamination | Dry solvents/solvent-distillation systems |

| Homocoupling | Oxidative conditions | Use degassed solvents, reduce O₂ exposure |

| Catalyst poisoning | Residual Mg in Zn reagent | Precipitate Zn species, filter before use |

| Side products | Competing nucleophilic pathways | Lower reaction temperature (0–25°C) |

Q. Optimization steps :

- Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(PCy₃)₂) .

- Adjust stoichiometry (1.2–1.5 eq. Zn reagent per electrophile) .

What are the recommended storage conditions and handling practices for this compound to maintain its stability?

Answer:

- Storage :

- Handling :

Stability indicators : Discoloration (yellow to brown) suggests decomposition; precipitate formation indicates hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.